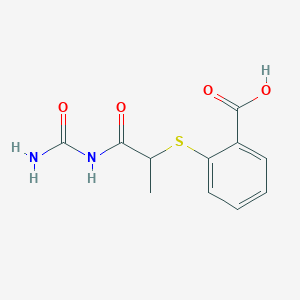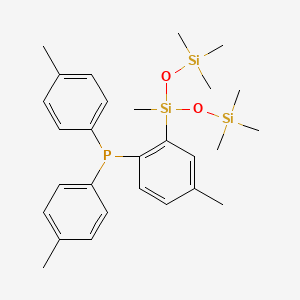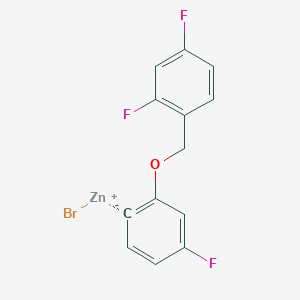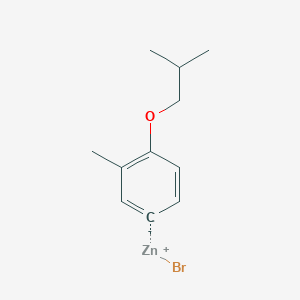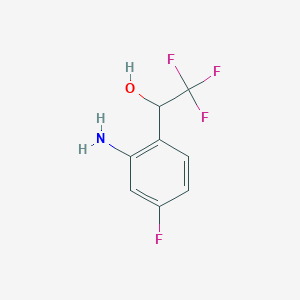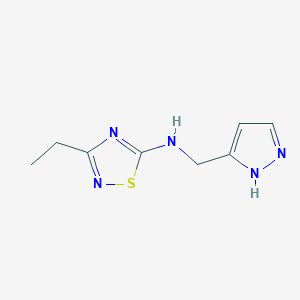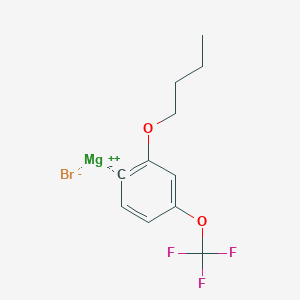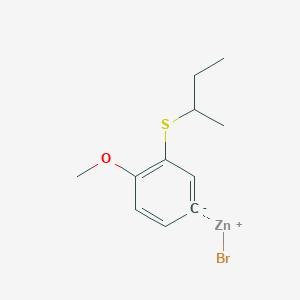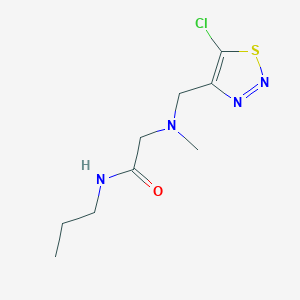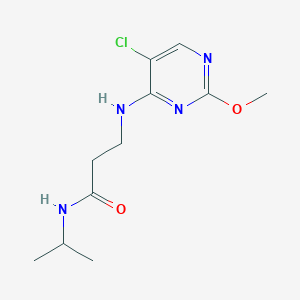
3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide typically involves multiple steps. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution to introduce the chloro and methoxy groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and dioxane are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antimicrobial, antiviral, antitumor, and antifibrotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methoxypyridine: A related pyridine derivative with similar chemical properties.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Another compound with a similar structure and functional groups.
Uniqueness
3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H17ClN4O2 |
|---|---|
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
3-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H17ClN4O2/c1-7(2)15-9(17)4-5-13-10-8(12)6-14-11(16-10)18-3/h6-7H,4-5H2,1-3H3,(H,15,17)(H,13,14,16) |
Clé InChI |
VONZBFSMNABRBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CCNC1=NC(=NC=C1Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
